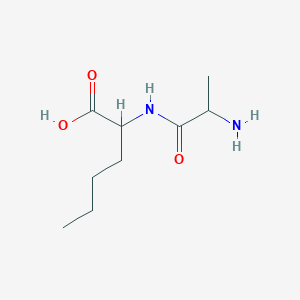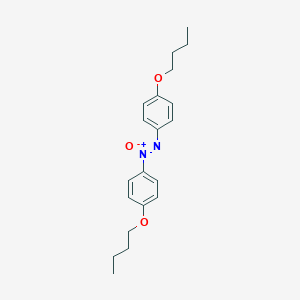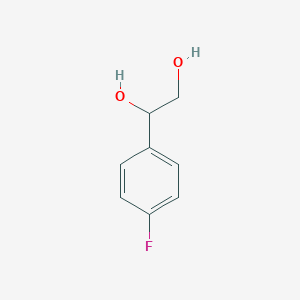
1-(4-Fluorophenyl)-1,2-ethanediol
Übersicht
Beschreibung
The compound “1-(4-Fluorophenyl)-1,2-ethanediol” likely contains a fluorophenyl group, which is a common moiety in many organic compounds . Fluorophenyl groups are often found in pharmaceuticals and agrochemicals due to the unique properties of fluorine .
Synthesis Analysis
While specific synthesis methods for “1-(4-Fluorophenyl)-1,2-ethanediol” were not found, fluorinated compounds are often synthesized using various techniques . For instance, one study describes the synthesis of a fluorinated chalcone through a series of reactions .Molecular Structure Analysis
The molecular structure of a similar compound, (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was analyzed using X-ray diffraction . This method could potentially be used to analyze the structure of “1-(4-Fluorophenyl)-1,2-ethanediol”.Chemical Reactions Analysis
The chemical reactions involving fluorinated compounds can be complex and varied . For example, one study discusses the protodeboronation of alkyl boronic esters .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Ligand Design
Specific Scientific Field
Inorganic chemistry and coordination chemistry.
Application Summary
1-(4-Fluorophenyl)-1,2-ethanediol
serves as a ligand in coordination chemistry. It can form coordination complexes with transition metal ions, which are essential for catalysis, materials science, and bioinorganic chemistry.
Experimental Procedures
Results and Outcomes
- Quantitative data on reaction yields, turnover numbers, and selectivity are reported in research publications .
Medicinal Chemistry: Ligand Modification
Specific Scientific Field
Organic chemistry and medicinal chemistry.
Application Summary
1-(4-Fluorophenyl)-1,2-ethanediol
derivatives are explored as potential drug candidates. Researchers modify the compound to enhance its pharmacological properties, such as solubility, binding affinity, and metabolic stability.
Experimental Procedures
Results and Outcomes
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAALXDNDAVNHAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-1,2-ethanediol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

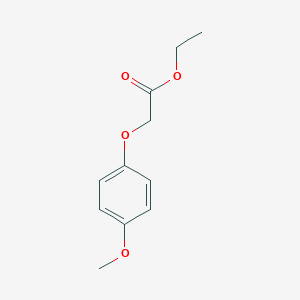
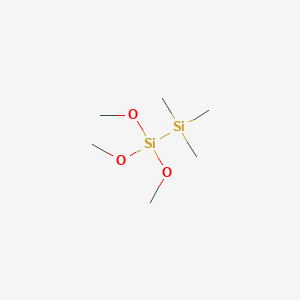
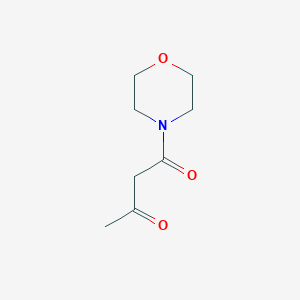
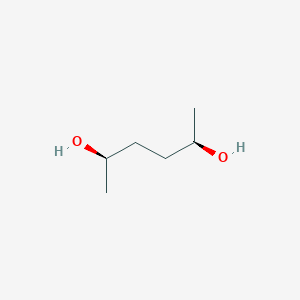
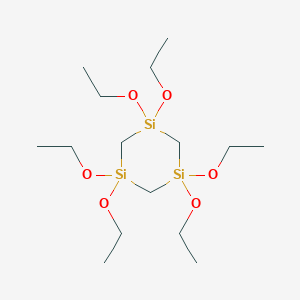
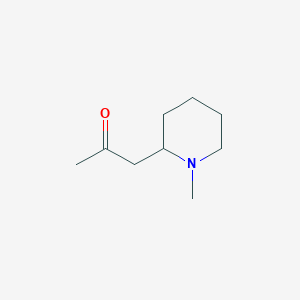
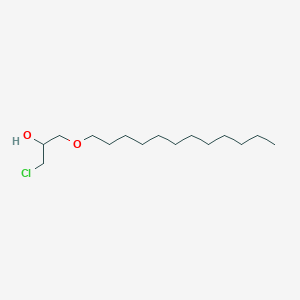
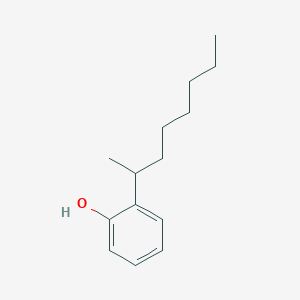
![3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B101880.png)
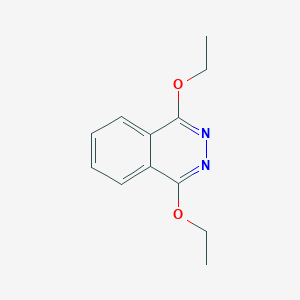
![2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran](/img/structure/B101883.png)
